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Compound of Interest

Compound Name: Azepan-4-one

Cat. No.: B024970

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Azepan-4-one as a
versatile synthetic intermediate in the development of pharmaceutically relevant molecules.
The following sections detail its application in the synthesis of Rho-kinase (ROCK) inhibitors
and the G protein-biased p-opioid receptor agonist, Oliceridine. Detailed experimental
protocols, quantitative data, and visualizations of relevant signaling pathways are provided to
facilitate research and development efforts.

Introduction

Azepan-4-one, a seven-membered heterocyclic ketone, is a valuable building block in
medicinal chemistry. Its cyclic structure and the presence of a reactive ketone functionality and
a secondary amine make it an ideal scaffold for the synthesis of a diverse range of complex
molecules. The azepane core is a privileged structure found in numerous biologically active
compounds, including several FDA-approved drugs. This document focuses on two key
applications of Azepan-4-one: the synthesis of potent Rho-kinase (ROCK) inhibitors for the
potential treatment of cardiovascular and neurological disorders, and the synthesis of
Oliceridine (TRV-130), a novel analgesic with an improved side-effect profile compared to
traditional opioids.

Application 1: Synthesis of Rho-Kinase (ROCK)
Inhibitors
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Rho-kinases (ROCK1 and ROCK?2) are serine/threonine kinases that play a crucial role in
regulating the actin cytoskeleton.[1] Dysregulation of the Rho/ROCK signaling pathway is
implicated in various pathologies, including hypertension, glaucoma, and cancer metastasis,
making ROCK an attractive therapeutic target.[1][2] Azepane derivatives have been
successfully incorporated into the design of potent and selective ROCK inhibitors.

General Synthetic Approach

A common strategy for synthesizing azepane-based ROCK inhibitors involves the
functionalization of the Azepan-4-one core, often through reductive amination, to introduce a
side chain that can interact with the ATP-binding pocket of the kinase. The azepane nitrogen
can be further modified to append moieties that enhance potency and selectivity.

Experimental Protocol: Synthesis of a Representative
Azepane-Based ROCK Inhibitor Intermediate

This protocol outlines the synthesis of an N-Boc protected 4-aminoazepane derivative, a key
intermediate for further elaboration into a ROCK inhibitor.

Step 1: N-Boc Protection of Azepan-4-one

e Reaction: Azepan-4-one is reacted with di-tert-butyl dicarbonate (Boc)20 in the presence of
a base to protect the secondary amine.

e Reagents and Conditions:

o Azepan-4-one hydrochloride (1.0 eq)

[¢]

Di-tert-butyl dicarbonate ((Boc)20) (1.1 eq)

[¢]

Triethylamine (EtsN) (2.2 eq)

o

Dichloromethane (DCM)

o

Room temperature, 12 hours

o Work-up and Purification: The reaction mixture is washed with water and brine. The organic
layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced
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pressure. The crude product is purified by column chromatography on silica gel.
Step 2: Reductive Amination

e Reaction: The N-Boc-azepan-4-one is reacted with an appropriate amine (e.g.,
benzylamine) under reductive amination conditions to introduce the desired side chain.

e Reagents and Conditions:

o

N-Boc-azepan-4-one (1.0 eq)

[e]

Benzylamine (1.2 eq)

o

Sodium triacetoxyborohydride (NaBH(OACc)s3) (1.5 eq)[3]

[¢]

1,2-Dichloroethane (DCE)

[e]

Room temperature, 18 hours

e Work-up and Purification: The reaction is quenched with saturated aqueous sodium
bicarbonate. The aqueous layer is extracted with DCM. The combined organic layers are
washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The
product is purified by column chromatography.

Suantitative [

Starting . Analytical
Step Product . Reagents Yield (%)
Material Data
N-Boc- Azepan-4- 1H NMR, 3C
1 (Boc)20, EtsN  85-95
azepan-4-one one HCI NMR, MS
tert-butyl 4-
) (benzylamino N-Boc- Benzylamine, 20.85 1H NMR, 13C
)azepane-1- azepan-4-one  NaBH(OAc)s NMR, MS
carboxylate

Note: Yields are representative and may vary depending on reaction scale and optimization.
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Signaling Pathway

// Nodes GPCR [label="GPCR", fillcolor="#F1F3F4", fontcolor="#202124"]; RhoA_GDP
[label="RhoA-GDP\n(Inactive)", fillcolor="#F1F3F4", fontcolor="#202124"]; RhoA_GTP
[label="RhoA-GTP\n(Active)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ROCK
[label="ROCK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MLCP [label="Myosin Light\nChain
Phosphatase”, fillcolor="#FBBCO05", fontcolor="#202124"]; MLC [label="Myosin Light
Chain\n(MLC)", fillcolor="#F1F3F4", fontcolor="#202124"]; MLC_P [label="Phosphorylated
MLC", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Actin_Cytoskeleton [label="Actin
Cytoskeleton\nReorganization”, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Cell_Contraction
[label="Cell Contraction”, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Azepane_Inhibitor
[label="Azepane-based\nROCK Inhibitor", shape=ellipse, fillcolor="#FFFFFF",
fontcolor="#EA4335", style=filled];

I/ Edges GPCR -> RhoA_GDP [label="Activates GEFs", fontsize=8]; RhoA_GDP -> RhoA_GTP
[label="GTP", fontsize=8]; RhoA_GTP -> RhoA_GDP [label="GAP", fontsize=8]; RhoA_GTP ->
ROCK [label="Activates", fontsize=8]; ROCK -> MLCP [label="Inhibits", fontsize=8,
arrowhead=tee]; MLCP -> MLC_P [label="Dephosphorylates”, fontsize=8, arrowhead=tee];
MLC -> MLC_P [label="Phosphorylates", fontsize=8]; MLC_P -> Cell_Contraction; ROCK ->
Actin_Cytoskeleton; Azepane_Inhibitor -> ROCK [label="Inhibits", fontsize=8, arrowhead=tee,
style=dashed, color="#EA4335"]; } . Caption: Rho-Kinase Signaling Pathway and Inhibition.

Application 2: Synthesis of Oliceridine (TRV-130)

Oliceridine is a G protein-biased agonist of the p-opioid receptor, approved for the
management of moderate to severe acute pain.[4] Its mechanism of action is designed to
provide analgesia with a reduced incidence of opioid-related adverse effects, such as
respiratory depression and constipation, by preferentially activating the G protein signaling
pathway over the (-arrestin pathway.[5][6]

General Synthetic Approach

The synthesis of Oliceridine is a multi-step process that can utilize an azepane-derived
intermediate. A key step often involves the reductive amination of a protected Azepan-4-one to
introduce a necessary amine functionality, which is then elaborated to form the final compound.
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Experimental Protocol: Key Steps in Oliceridine
Synthesis Involving an Azepane Intermediate

This protocol highlights a crucial reductive amination step in a potential synthetic route towards
Oliceridine.

Step 1: Synthesis of a Key Amine Intermediate via Reductive Amination

o Reaction: A suitably protected Azepan-4-one derivative is reacted with a primary amine
under reductive amination conditions.

» Reagents and Conditions:

o N-Protected Azepan-4-one derivative (1.0 eq)

o

(3-methoxythiophen-2-yl)methanamine (1.1 eq)

o

Sodium cyanoborohydride (NaBHsCN) (1.5 eq)[3]

[¢]

Methanol (MeOH)

[¢]

Acetic acid (catalytic amount)

o

Room temperature, 24 hours

e Work-up and Purification: The solvent is removed under reduced pressure. The residue is
taken up in ethyl acetate and washed with saturated aqueous sodium bicarbonate and brine.
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The
crude product is purified by flash chromatography.

Quantitative Data
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Starting . Analytical
Step Product . Reagents Yield (%)
Material Data
N-((3-
(( | 3.
methoxythiop ~ N-Protected )
methoxythiop
hen-2- Azepan-4- 1H NMR, 13C
1 hen-2- 65-75
yl)methyl)aze  one ) NMR, MS
) o yl)methanami
pan-4-amine derivative
o ne, NaBHsCN
derivative

Note: This represents a key transformation. The overall yield of Oliceridine will depend on the
complete synthetic sequence.

Signaling Pathway

/l Nodes Oliceridine [label="Oliceridine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Morphine
[label="Morphine\n(Traditional Opioid)", fillcolor="#F1F3F4", fontcolor="#202124"];
Mu_Opioid_Receptor [label="u-Opioid Receptor”, fillcolor="#FBBCO05", fontcolor="#202124"];
G_Protein_Pathway [label="G-Protein Pathway\n(Gai/o)", fillcolor="#34A853",
fontcolor="#FFFFFF"]; Beta_Arrestin_Pathway [label="(3-Arrestin Pathway",
fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analgesia [label="Analgesia", shape=ellipse,
fillcolor="#FFFFFF", fontcolor="#34A853", style=filled]; Adverse_Effects [label="Adverse
Effects\n(e.g., Respiratory Depression)”, shape=ellipse, fillcolor="#FFFFFF",
fontcolor="#EA4335", style=filled];

// Edges Oliceridine -> Mu_Opioid_Receptor [label="Binds to", fontsize=8]; Morphine ->
Mu_Opioid_Receptor [label="Binds to", fontsize=8]; Mu_Opioid_Receptor ->
G_Protein_Pathway [label="Preferential\nActivation", fontsize=8, style=dashed,
color="#34A853"]; Mu_Opioid_Receptor -> Beta_Arrestin_Pathway
[label="Minimal\nRecruitment”, fontsize=8, style=dashed, color="#EA4335", arrowhead=tee];
G_Protein_Pathway -> Analgesia; Beta_Arrestin_Pathway -> Adverse_Effects;

/I Connections for Morphine for comparison edge [color="#5F6368", style=solid];
Mu_Opioid_Receptor -> G_Protein_Pathway [label="Activates", fontsize=8, constraint=false];
Mu_Opioid_Receptor -> Beta_Arrestin_Pathway [label="Activates", fontsize=8,
constraint=false]; } . Caption: Oliceridine's G-Protein Biased Signaling.
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Conclusion

Azepan-4-one serves as a pivotal intermediate in the synthesis of high-value pharmaceutical
compounds. Its utility in constructing both ROCK inhibitors and the novel analgesic Oliceridine
highlights its importance in modern drug discovery. The protocols and data presented herein
provide a foundation for researchers to explore and expand upon the synthetic applications of
this versatile building block. Further optimization of reaction conditions and exploration of novel
derivatives are encouraged to develop next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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